molecular formula C15H10O4 B191086 7,2'-Dihydroxyflavone CAS No. 77298-66-9

7,2'-Dihydroxyflavone

Cat. No. B191086
CAS RN: 77298-66-9
M. Wt: 254.24 g/mol
InChI Key: NUGPQONICGTVNA-UHFFFAOYSA-N
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Description

7,2’-Dihydroxyflavone, also known as Tropoflavin, is a naturally occurring flavone found in Godmania aesculifolia, Tridax procumbens, and primula tree leaves . It acts as a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . It is both orally bioavailable and able to penetrate the blood–brain barrier .


Synthesis Analysis

The synthesis of 7,2’-Dihydroxyflavone involves an extensive structural-activity relationship (SAR) study and the creation of numerous derivatives . A derivative, 4’-dimethylamino-7,8-dihydroxyflavone, was identified that displays higher TrkB agonistic activity than the lead .


Molecular Structure Analysis

7,2’-Dihydroxyflavone is a flavonoid substituted by hydroxy groups at C7 and C8 positions of A ring . Due to the O-dihydroxy structure at these positions, this compound is rarely found in nature .


Chemical Reactions Analysis

7,2’-Dihydroxyflavone has been found to act as a biologically valuable acceptor in O-glycosidation reactions . It’s involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .

Scientific Research Applications

Neurology

7,8-Dihydroxyflavone (7,8-DHF): is known for its neuroprotective capabilities. It can cross the blood-brain barrier and has been shown to alleviate symptoms in a range of neurodegenerative diseases. It acts as a selective agonist of tropomyosin-related kinase receptor B (TrkB), which is known to exert protective effects in neurodegenerative diseases .

Oncology

In cancer research, 7,8-DHF has been identified as a TrkB receptor agonist. This flavonoid derivative enhances TrkB phosphorylation and promotes downstream cellular signaling. It also exerts an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors, which are crucial in tumor angiogenesis .

Microbiology

7,8-DHF: has been found to decrease the expression of alpha-hemolysin (Hla) in bacteria without affecting bacterial viability. This property plays a crucial role in reducing bacteria virulence .

Pharmacokinetics and Bioavailability

Studies have shown that 7,8-DHF can be converted into more stable compounds like 7H8M-flavone, which exhibits promising antioxidant effects without inducing cytotoxicity. This aspect is vital for developing therapeutic agents with better stability and efficacy .

Safety and Hazards

7,2’-Dihydroxyflavone should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It should be kept away from sources of ignition .

properties

IUPAC Name

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGPQONICGTVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419806
Record name 7,2'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,2'-Dihydroxyflavone

CAS RN

77298-66-9
Record name 7,2'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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